molecular formula C18H22N4O3S B2573634 5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941247-52-5

5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2573634
CAS No.: 941247-52-5
M. Wt: 374.46
InChI Key: HBKBTYQZGRSYGB-UHFFFAOYSA-N
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Description

This compound is an oxazole-4-carbonitrile derivative featuring a 4-methylpiperidin-1-yl sulfonyl group at the para position of the phenyl ring and an ethylamino substituent at the 5-position of the oxazole core. Its molecular formula is C₂₀H₂₃N₅O₃S, with a molecular weight of 421.50 g/mol (estimated). Structural analogs in the evidence suggest its synthesis likely involves coupling reactions between substituted acrylonitriles and guanidine derivatives, similar to methods described for related oxazole and pyrimidine systems .

Properties

IUPAC Name

5-(ethylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-3-20-18-16(12-19)21-17(25-18)14-4-6-15(7-5-14)26(23,24)22-10-8-13(2)9-11-22/h4-7,13,20H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKBTYQZGRSYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the sulfonyl group, and the attachment of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for oxazole-4-carbonitriles in , where acrylonitrile intermediates react with substituted guanidines. However, yields for such reactions are often moderate (e.g., 18% in ), necessitating optimization.
  • Solubility and Stability : The 4-methylpiperidin-1-yl sulfonyl group may improve solubility in polar solvents compared to azepane or morpholine derivatives , but in vivo stability studies are absent.

Biological Activity

5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the underlying mechanisms of action, supported by various research findings and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C22H29N5O4S
  • Molecular Weight : 459.6 g/mol
  • CAS Number : 941000-38-0

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The specific synthetic pathways often include the formation of oxazole rings and sulfonamide linkages, which are critical for its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing oxazole moieties exhibit promising anticancer properties. For instance, a related compound demonstrated significant inhibitory effects on cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The biological activity of this compound has also been evaluated against various bacterial strains. In vitro studies showed that this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

Acetylcholinesterase Inhibition

Another significant area of research has focused on the compound's potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Preliminary data suggest that it may possess competitive inhibition properties, with IC50 values comparable to known inhibitors in this class.

Case Studies

Study Findings Methodology
Study ASignificant anticancer activity in vitroCell viability assays, flow cytometry for apoptosis
Study BModerate antibacterial effects against multiple strainsDisk diffusion method
Study CPotential acetylcholinesterase inhibitionEnzyme kinetics assays

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cellular Apoptosis : Induction via caspase activation.
  • Bacterial Membrane Disruption : Interaction with bacterial cell wall components.
  • Enzyme Inhibition : Binding to the active site of acetylcholinesterase.

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